molecular formula C18H36O2 B3334023 (1,2-13C2)octadecanoic acid CAS No. 287100-86-1

(1,2-13C2)octadecanoic acid

Cat. No.: B3334023
CAS No.: 287100-86-1
M. Wt: 286.46 g/mol
InChI Key: QIQXTHQIDYTFRH-VJNPICPZSA-N
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Description

(1,2-13C2)octadecanoic acid, also known as stearic acid-1,2-13C2, is a stable isotope-labeled compound. It is a derivative of octadecanoic acid (stearic acid) where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study metabolic pathways and biochemical processes due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-13C2)octadecanoic acid typically involves the incorporation of carbon-13 labeled precursors into the fatty acid synthesis pathway. One common method is the catalytic hydrogenation of carbon-13 labeled oleic acid. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and reliable. The production facilities are equipped with advanced analytical tools to monitor the isotopic enrichment and chemical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,2-13C2)octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbon-13 labeled stearic acid derivatives, stearyl alcohol, esters, and amides. These products are valuable for tracing metabolic pathways and studying biochemical processes .

Scientific Research Applications

(1,2-13C2)octadecanoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (1,2-13C2)octadecanoic acid involves its incorporation into metabolic pathways where it behaves similarly to natural stearic acid. The carbon-13 isotopes allow researchers to trace its movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in fatty acid metabolism and related processes .

Comparison with Similar Compounds

Similar Compounds

    Stearic acid-1-13C: Labeled at the first carbon position.

    Stearic acid-2-13C: Labeled at the second carbon position.

    Palmitic acid-1,2-13C2: A shorter chain fatty acid with similar labeling.

    Succinic acid-1,2-13C2: A dicarboxylic acid with similar labeling

Uniqueness

(1,2-13C2)octadecanoic acid is unique due to its dual labeling at the first and second carbon positions, providing more detailed information about metabolic pathways compared to singly labeled compounds. This dual labeling enhances the accuracy and resolution of metabolic studies .

Properties

IUPAC Name

(1,2-13C2)octadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17+1,18+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-VJNPICPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC[13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584386
Record name (1,2-~13~C_2_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-86-1
Record name (1,2-~13~C_2_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-86-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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